Hippuryl-Arg-Gly

Description

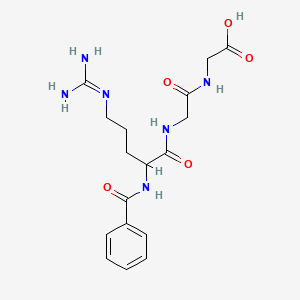

Structure

2D Structure

3D Structure

Properties

CAS No. |

96723-71-6 |

|---|---|

Molecular Formula |

C17H24N6O5 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

2-[[2-[[2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C17H24N6O5/c18-17(19)20-8-4-7-12(23-15(27)11-5-2-1-3-6-11)16(28)22-9-13(24)21-10-14(25)26/h1-3,5-6,12H,4,7-10H2,(H,21,24)(H,22,28)(H,23,27)(H,25,26)(H4,18,19,20) |

InChI Key |

QAYUGHWUEAJNPD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O |

sequence |

RGG |

Origin of Product |

United States |

Enzymatic Hydrolysis and Substrate Specificity of Hippuryl Arg Bz Gly Arg

Interactions with Carboxypeptidases

Carboxypeptidases are a class of proteolytic enzymes that catalyze the cleavage of the peptide bond of an amino acid at the carboxy-terminal (C-terminal) end of a protein or peptide. medchemexpress.com Hippuryl-Arg-Gly, also known as N-Benzoyl-Gly-Arg, serves as a specific substrate for certain types of carboxypeptidases, enabling detailed study of their function. sigmaaldrich.comsigmaaldrich.com

Specificity for Carboxypeptidase B and Related Basic Carboxypeptidases

This compound is a preferred substrate for Carboxypeptidase B (CPB) and other basic carboxypeptidases. smolecule.com These enzymes specifically target and cleave peptides with C-terminal basic amino acids, such as arginine or lysine (B10760008). medchemexpress.comresearchgate.net The hydrolysis of this compound by CPB results in the release of hippuric acid and arginine, a reaction that can be monitored spectrophotometrically to determine enzyme activity. smolecule.comresearchgate.net The specificity of CPB for substrates like this compound is a key characteristic that distinguishes it from other carboxypeptidases, such as Carboxypeptidase A, which shows a preference for C-terminal hydrophobic residues. nih.gov

Porcine CPB, for example, demonstrates significantly higher specific activity towards Hippuryl-L-Arg when compared to Hippuryl-L-Lys. This preference is also observed in other basic carboxypeptidases. For instance, human metallocarboxypeptidase D (CPD) domain I exhibits a strong preference for C-terminal arginine over lysine. plos.org Similarly, carboxypeptidases M and Z show a preference for C-terminal arginine. plos.org

The interaction between an enzyme and its substrate can be quantified by the Michaelis-Menten constant (K_m) and the catalytic constant (k_cat). K_m is an indicator of the affinity of the enzyme for the substrate, while k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

Kinetic studies on the hydrolysis of this compound by various carboxypeptidases have yielded a range of K_m and k_cat values, reflecting differences in enzyme source and experimental conditions. For recombinant porcine carboxypeptidase B, a K_m value of 0.38 mM has been reported for the hydrolysis of Hippuryl-L-Arg. google.com In another study, the K_m and k_cat for camel CPB with Hippuryl-L-Arg as a substrate were found to be 0.32 mM and 36.23 s⁻¹, respectively. researchgate.net Research on arginine carboxypeptidase from Porphyromonas gingivalis determined the K_m for hippuryl-arginine to be 0.67 mM. nih.gov Furthermore, studies on thrombin-activatable fibrinolysis inhibitor (TAFIa), a basic carboxypeptidase, have also utilized Hippuryl-L-Arginine to determine kinetic parameters, with some variants showing altered K_m and k_cat values compared to the wild-type enzyme. ahajournals.org

| Enzyme | Source | K_m (mM) | k_cat (s⁻¹) |

|---|---|---|---|

| Recombinant Carboxypeptidase B | Porcine | 0.38 | N/A |

| Carboxypeptidase B | Camel | 0.32 | 36.23 |

| Arginine Carboxypeptidase | Porphyromonas gingivalis | 0.67 | N/A |

| TAFIa (Wild-Type) | Human | Varies | Varies |

The catalytic activity of carboxypeptidases is significantly influenced by pH and the presence of metal ions. For the hydrolysis of hippuryl-L-arginine by carboxypeptidase B, the optimal pH is generally observed to be around 7.5 to 8.0. researchgate.netnih.gov For arginine carboxypeptidase from Porphyromonas gingivalis, maximal activity with hippuryl-arginine as a substrate was observed between pH 7.0 and 8.0. nih.gov

Carboxypeptidase B is a metalloenzyme, typically containing a zinc ion that is crucial for its catalytic activity. researchgate.netgoogle.com The activity of arginine carboxypeptidase from P. gingivalis was inhibited by metal ions such as Cu²⁺, Zn²⁺, and Cd²⁺, while Co²⁺ was found to activate the enzyme. nih.gov Ca²⁺ and Mg²⁺ had no discernible effect on its activity. nih.gov Similarly, camel carboxypeptidase B activity was enhanced by Co²⁺ and Zn²⁺. researchgate.net

The hydrolysis of this compound by carboxypeptidases can be modulated by various inhibitors. Metalloprotease inhibitors, such as EDTA, o-phenanthroline, and EGTA, have been shown to inhibit the activity of these enzymes, underscoring the importance of the metal ion for catalysis. google.comresearchgate.netnih.gov For instance, the activity of arginine carboxypeptidase from P. gingivalis was strongly inhibited by o-phenanthroline and EGTA. nih.gov A specific zinc-binding enzyme inhibitor, MGTA, also demonstrated remarkable inhibition of this enzyme. nih.gov Conversely, serine, cysteine, and aspartic protease inhibitors did not affect its activity. nih.gov The product of the hydrolysis reaction, arginine, can also act as a competitive inhibitor for carboxypeptidase B. google.com

Determinants of Substrate Recognition within Enzyme Active Sites

The specificity of carboxypeptidases for certain substrates is determined by the structural features of their active sites. The S1' specificity pocket of the enzyme plays a crucial role in recognizing and binding the C-terminal residue of the substrate.

The C-terminal arginine residue of this compound is the primary determinant for its recognition and cleavage by carboxypeptidase B and related enzymes. researchgate.netnih.gov The basic side chain of arginine interacts with specific residues within the S1' pocket of the enzyme. In human pancreatic carboxypeptidase B, residue Asp253, located at the bottom of the specificity pocket, is responsible for interacting with the basic side chain of the substrate. This interaction is fundamental for the proper positioning of the substrate for catalysis.

Studies have shown that enzymes will only act on peptides that have arginine or lysine at the C-terminus. nih.gov Peptides with an internal arginine or lysine, or those at the N-terminus, are not cleaved. nih.gov Furthermore, if the C-terminal arginine is adjacent to a proline residue, the enzyme is unable to cleave the peptide bond, indicating that the penultimate residue can also influence substrate binding and hydrolysis. nih.gov

The Role of this compound in Enzymatic Processes

This compound, a synthetic peptide, serves as a crucial substrate for studying the activity of various enzymes, particularly carboxypeptidases and aminopeptidases. smolecule.comsigmaaldrich.com Its distinct structure, featuring a hippuric acid molecule linked to an arginine residue, allows for the investigation of enzyme kinetics and specificity. smolecule.com This article delves into the enzymatic hydrolysis of this compound and its interactions with a spectrum of peptide-cleaving enzymes.

The hydrolysis of Hippuryl-Arg by carboxypeptidase B is a well-documented process used to assay the enzyme's activity. The enzyme specifically cleaves the peptide bond between the hippuric acid and the L-arginine, releasing hippuric acid and L-arginine as products.

Impact of Penultimate Residues (e.g., Proline) on Enzymatic Hydrolysis

The nature of the amino acid residue preceding the C-terminal residue (the penultimate residue) can significantly influence the rate of enzymatic hydrolysis. For instance, post-proline cleaving enzymes (PPCEs) exhibit a strong preference for cleaving peptide bonds at the carboxyl-terminal of proline residues. nih.gov These enzymes, which include prolyl endoproteases and prolyl oligopeptidases, are highly selective. nih.govresearchgate.net While they preferentially hydrolyze the Pro-X bond, some can also cleave at Ala-X bonds, though at a much lower efficiency. researchgate.net The specificity of these enzymes is critical in various biological processes and has been harnessed for applications in industries like brewing and for therapeutic purposes, such as in the context of celiac disease by targeting proline-rich gluten peptides. nih.gov

Site-Directed Mutagenesis to Alter Enzyme Specificity Towards Arginine Substrates

Site-directed mutagenesis has proven to be a powerful tool for investigating and altering the substrate specificity of enzymes. By modifying specific amino acid residues within an enzyme's active site, researchers can change its preference for certain substrates.

A notable example is the alteration of aspartate aminotransferase's substrate specificity. nih.govacs.org X-ray crystallography identified Arginine-292 as the key residue for the enzyme's preference for substrates with anionic side chains. nih.gov When Arg-292 was replaced with Asp-292 through site-directed mutagenesis, the mutant enzyme's activity towards its natural anionic substrates, L-aspartate and L-glutamate, was drastically reduced. nih.govacs.org Conversely, the mutant enzyme showed a 9 to 16-fold increase in activity towards cationic amino acids like L-arginine, L-lysine, and L-ornithine, effectively inverting the enzyme's substrate charge specificity. nih.govacs.org

Similar studies on other enzymes have further highlighted the role of specific residues in determining substrate preference. For instance, in protein arginine methyltransferase 7 (PRMT7), acidic residues within the "double E loop," such as Asp-147 and Glu-149, are crucial for its substrate specificity. ucla.edu Altering these residues can modulate the enzyme's preference for its target sequences. ucla.edu In another case, mutating a glutamate (B1630785) residue (Glu181) to an aspartate in Trypanosoma brucei PRMT7 converted it from a type III enzyme (producing only monomethylarginine) to a type I enzyme capable of producing asymmetric dimethylarginine (ADMA). pnas.org

These studies underscore the principle that targeted mutations can rationally re-engineer enzyme function, providing valuable insights into the molecular basis of substrate recognition and catalysis.

Interactions with Aminopeptidases

Hippuryl-Arg is also a substrate for aminopeptidases. smolecule.comsigmaaldrich.com These enzymes cleave the N-terminal amino acid from a peptide. The interaction of Hippuryl-Arg with aminopeptidases allows for the study of their enzymatic activity and specificity. smolecule.com

Broader Spectrum of Peptide-Cleaving Enzymes Utilizing Arginine-Containing Substrates

Beyond carboxypeptidase B and aminopeptidases, a wide array of enzymes can hydrolyze peptides containing arginine residues.

Serine-type Carboxypeptidases

Serine-type carboxypeptidases are a class of enzymes that utilize a serine residue in their active site for catalysis. nih.gov They are found in various organisms, from fungi to plants and animals. nih.gov Some serine-type carboxypeptidases exhibit a preference for substrates with C-terminal basic amino acids like arginine. asm.org For example, KexA from Aspergillus oryzae hydrolyzes substrates with a C-terminal arginine more readily than those with lysine. asm.org Similarly, wheat serine carboxypeptidase II (CPD-WII) can bind arginine as a reaction product, and its interaction with peptide aldehyde inhibitors provides insights into its catalytic mechanism and substrate specificity. rcsb.org

Metalloproteases

Metalloproteases are a diverse group of enzymes that require a metal ion, often zinc, for their catalytic activity. wikipedia.org Many metalloproteases are involved in the degradation of the extracellular matrix and the processing of bioactive molecules. researchgate.net Some matrix metalloproteinases (MMPs) have been shown to cleave proteins at sites containing arginine residues. For instance, MMP-13 can cleave type IX collagen at an arginine-isoleucine bond. nih.gov Cationic arginine-rich peptides have also been shown to inhibit proprotein convertases, a family of proteolytic enzymes that can activate MMPs. frontiersin.org

Peptide Prenyltransferases and Substrate Tolerance (Analogous Peptide Modifications)

Peptide prenyltransferases are enzymes that attach isoprenoid lipids to proteins and peptides. researchgate.net These enzymes, particularly those involved in cyanobactin biosynthesis, have demonstrated remarkable substrate tolerance, allowing for the modification of a wide range of peptide sequences. researchgate.netnih.gov Some prenyltransferases can modify not only serine, threonine, and tyrosine residues but also arginine and histidine. acs.org This broad substrate specificity makes them valuable tools for the site-specific modification of peptides, enabling the creation of novel peptide analogs with altered properties. nih.govacs.org Research has shown that even significant modifications to the peptide substrate, such as replacing the native aspartate carboxylate with a tetrazole, can be tolerated by some of these enzymes. acs.org

Methodologies for Assessing Enzymatic Activity and Kinetics Using Hippuryl Arg Bz Gly Arg

Spectrophotometric Assays for Hydrolysis Product Detection

Spectrophotometry provides a direct and continuous method for monitoring the enzymatic hydrolysis of Hippuryl-Arg by detecting the formation of hippuric acid, which has distinct ultraviolet (UV) absorption properties compared to the parent substrate.

Quantification of Released Hippuric Acid

The quantification of enzymatic activity is frequently achieved by measuring the rate of hippuric acid formation. A standard method involves monitoring the increase in absorbance at 254 nm, which is characteristic of hippuric acid. worthington-biochem.comsigmaaldrich.comtribioscience.com The reaction velocity is determined from the initial linear portion of the absorbance increase over time. worthington-biochem.comtribioscience.com One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes one micromole of hippuryl-L-arginine per minute under specific conditions of temperature and pH, such as 25°C and pH 7.65. worthington-biochem.comsigmaaldrich.com

The concentration of the formed hippuric acid is calculated using the Beer-Lambert law, where the change in absorbance is related to concentration via the molar extinction coefficient of hippuric acid. For hippuric acid at 254 nm, a millimolar extinction coefficient of 0.36 cm²/µmol is used in calculations to convert the rate of absorbance change (ΔA₂₅₄/minute) into units of enzyme activity (µmoles/minute). sigmaaldrich.com Some protocols may also utilize a detection wavelength of 228 nm for hippuric acid. nih.gov

UV-Visible Detection Principles and Applications

The principle behind UV-visible detection for this assay is the differential absorption of UV light between the substrate, Hippuryl-L-arginine, and one of the products, hippuric acid. The hydrolysis of the C-terminal peptide bond results in the formation of hippuric acid, which exhibits a significantly higher absorbance at 254 nm than the substrate. worthington-biochem.com This change allows for a continuous spectrophotometric rate determination, where the increase in absorbance at 254 nm is directly proportional to the enzymatic activity. sigmaaldrich.com

This method is widely applied for the routine assay of enzymes like Carboxypeptidase B. tribioscience.com A typical assay is performed in a quartz cuvette containing a buffered solution (e.g., 25 mM Tris-HCl with 0.1 M NaCl, pH 7.65) and a known concentration of the Hippuryl-L-arginine substrate (e.g., 1.0 mM). sigmaaldrich.comtribioscience.com After establishing a baseline reading, the reaction is initiated by adding the enzyme solution. The subsequent increase in absorbance at 254 nm is recorded over several minutes to determine the initial reaction velocity. sigmaaldrich.com Due to the inherent absorbance of the substrate at this wavelength, the substrate solution itself is often used as the reference blank. sigmaaldrich.com

| Parameter | Typical Value | Source(s) |

| Substrate | Hippuryl-L-arginine | worthington-biochem.com, sigmaaldrich.com |

| Enzyme | Carboxypeptidase B | sigmaaldrich.com, tribioscience.com |

| Detection Wavelength (λ) | 254 nm | worthington-biochem.com, sigmaaldrich.com, tribioscience.com |

| Temperature | 25 °C | worthington-biochem.com, sigmaaldrich.com |

| pH | 7.65 - 7.7 | sigmaaldrich.com, elastin.com |

| Molar Extinction Coefficient (Hippuric Acid) | 0.36 mM⁻¹cm⁻¹ | sigmaaldrich.com |

Fluorometric Assay Techniques

Fluorometric assays offer an alternative, often more sensitive, method for quantifying enzymatic activity by targeting one of the hydrolysis products, L-arginine. Although hippuric acid is not fluorescent, the released L-arginine can be detected following a derivatization reaction that yields a fluorescent product. nih.gov

A common approach involves the pre-column or post-column derivatization of arginine with o-phthaldialdehyde (OPA) in the presence of a thiol-containing compound. nih.govusp.org The resulting isoindole product is highly fluorescent and can be detected with high sensitivity. usp.org Fluorescence is typically monitored at an emission wavelength of 455 nm with an excitation wavelength of 340 nm. nih.govnih.gov This technique can detect amino acids at nanomolar concentrations. nih.gov

Another advanced approach uses internally quenched fluorescent substrates. While not Hippuryl-Arg itself, these substrates are designed with a fluorophore and a quencher on opposite sides of a cleavage site recognized by the enzyme. Upon hydrolysis, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence signal. frontiersin.org For an arginine-specific enzyme, a substrate such as Abz-D-Arg-D-Ala-pNA could be used, where cleavage at the arginine residue would result in a fluorescence signal detected at an emission wavelength of 420 nm (excitation at 320 nm). frontiersin.org Such gain-of-signal assays are highly sensitive and suitable for high-throughput screening. nih.govnih.gov

Advanced Analytical Approaches for Product and Substrate Analysis

For more complex sample matrices or when simultaneous quantification of multiple components is required, advanced chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) Methods for Product Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of the enzymatic reaction mixture, including the substrate (Hippuryl-Arg), the product (hippuric acid), and the other product (L-arginine). Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. pan.olsztyn.plnih.gov

The method allows for the physical separation of hippuric acid from the unreacted substrate and other potential interfering substances in the sample. pan.olsztyn.plnih.gov Detection is typically performed using a UV detector, commonly set at 228 nm or 210 nm. pan.olsztyn.plsielc.com Various reversed-phase columns, such as C8 and C18, have proven effective for resolving hippuric acid. pan.olsztyn.pl Isocratic elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) in acidified water is often sufficient for separation. pan.olsztyn.pl The retention time for hippuric acid can be significantly different depending on the column and mobile phase composition, ranging from approximately 3.7 minutes on a C8 column to 12.5 minutes on a C18 column under specific conditions. pan.olsztyn.pl This method's precision, accuracy, and reproducibility make it a reliable tool for kinetic studies and for screening enzyme inhibitors. pan.olsztyn.plnih.gov

| Parameter | Method 1 | Method 2 | Source(s) |

| Column | ZORBAX Eclipse XDB-C8 (4.6 × 150 mm, 5 µm) | LUNA C18 (4.6 × 250 mm, 5 µm) | pan.olsztyn.pl |

| Mobile Phase | 12.5% (v/v) Acetonitrile in water, pH 3.0 with acetic acid | 12.5% (v/v) Acetonitrile in water, pH 3.0 with acetic acid | pan.olsztyn.pl |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | pan.olsztyn.pl |

| Detection | UV at 228 nm | UV at 228 nm | pan.olsztyn.pl |

| Retention Time (Hippuric Acid) | 3.67 min | 12.52 min | pan.olsztyn.pl |

| Internal Standard | o-Methyl hippuric acid | Not specified | nih.gov |

Amino Acid Analysis for Released Arginine Quantification

Specific quantification of the L-arginine released during the hydrolysis of Hippuryl-Arg can be accomplished using dedicated amino acid analysis techniques, which are typically based on chromatographic separation followed by derivatization. aurigaresearch.com

One of the most established methods is ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086). aurigaresearch.com After the amino acids are separated on an ion-exchange column, they are mixed with a ninhydrin reagent at an elevated temperature. This reaction produces a colored compound (Ruhemann's purple) that is detected via absorbance in the visible range, typically at 570 nm for primary amino acids like arginine and 440 nm for secondary amino acids. aurigaresearch.com This method is robust and can detect both primary and secondary amino acids. aurigaresearch.com

Alternatively, pre-column or post-column derivatization with fluorescent reagents like o-phthaldialdehyde (OPA) can be used with reversed-phase HPLC for higher sensitivity. nih.govusp.org In post-column derivatization, the separated arginine is automatically mixed with the OPA reagent to form a fluorescent derivative, which is then detected by a fluorescence detector. nih.gov This approach combines the separation power of HPLC with the high sensitivity of fluorescence detection, allowing for the quantification of arginine in picomole amounts. nih.gov

Mass Spectrometry-Based Peptide Substrate Profiling and Product Identification

Mass spectrometry (MS) has emerged as a powerful and versatile tool for the detailed assessment of enzymatic activity and kinetics, offering a label-free, direct, and highly sensitive method for monitoring the hydrolysis of peptide substrates like Hippuryl-Arg-Gly. This technique allows for the precise identification and quantification of the substrate, as well as its resulting cleavage products, thereby providing in-depth insights into enzyme specificity and reaction kinetics. The application of mass spectrometry for peptide substrate profiling has significantly advanced our understanding of protease function, moving beyond simple activity measurements to detailed mechanistic studies.

The general workflow for a mass spectrometry-based assay using this compound as a substrate involves several key steps. Initially, the enzymatic reaction is set up by incubating this compound with the enzyme of interest under controlled conditions (e.g., specific pH, temperature, and buffer composition). At various time points, aliquots of the reaction mixture are quenched to stop the enzymatic activity, typically by the addition of an acid or an organic solvent. These quenched samples are then directly analyzed by mass spectrometry, or after a chromatographic separation step, most commonly using liquid chromatography (LC-MS).

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for these assays as it allows for the separation of the substrate from its cleavage products prior to their detection by the mass spectrometer. This separation is crucial for accurate quantification, especially when dealing with complex biological samples. The separated molecules are then ionized, and their mass-to-charge ratios (m/z) are measured by the mass spectrometer. By monitoring the decrease in the signal intensity of the parent substrate (this compound) and the corresponding increase in the signal intensities of the product ions over time, a detailed kinetic profile of the enzymatic reaction can be constructed.

The high mass accuracy and resolution of modern mass spectrometers enable the unambiguous identification of the cleavage products of this compound. For this tripeptide, enzymatic cleavage could potentially occur at two peptide bonds: between Hippuryl and Arginine, or between Arginine and Glycine. The precise identification of the resulting fragments provides direct evidence of the enzyme's substrate specificity. For instance, cleavage of the Arg-Gly bond would result in the formation of Hippuryl-Arg and Glycine, whereas cleavage of the Hippuryl-Arg bond would yield Hippuric acid and Arg-Gly.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation of the cleavage products. In an MS/MS experiment, a specific ion (e.g., a potential product ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that can be used to confirm the identity of the cleavage products, thus providing definitive evidence of the cleavage site.

Despite the well-established principles of this methodology, a thorough review of the scientific literature reveals a lack of specific published research that has utilized this compound as a substrate in mass spectrometry-based enzymatic assays. Consequently, detailed research findings and specific data tables for the mass spectrometric profiling and product identification of this compound cleavage are not available. The generation of a data table with specific cleavage products, their mass-to-charge ratios, and kinetic parameters would require experimental data that has not been reported in the public domain.

To illustrate the type of data that would be generated from such an experiment, a hypothetical data table is presented below. This table is for representative purposes only and is based on the expected cleavage of a tripeptide substrate by a hypothetical protease.

Hypothetical Data from a Mass Spectrometry-Based Assay of this compound Cleavage

| Analyte | Expected m/z [M+H]⁺ | Retention Time (min) | Observed Product Formation |

| This compound (Substrate) | 393.19 | 5.2 | Decreases over time |

| Hippuryl-Arg (Product 1) | 336.17 | 4.1 | Increases over time |

| Glycine (Product 2) | 76.04 | 1.5 | Increases over time |

| Hippuric acid (Product 3) | 180.07 | 3.8 | Not Observed |

| Arg-Gly (Product 4) | 233.13 | 2.3 | Not Observed |

This hypothetical table illustrates how the substrate and its potential cleavage products would be monitored over the course of an enzymatic reaction. The data would allow researchers to determine the specific cleavage site and calculate the rate of the enzymatic reaction. While this example provides a framework for how such an analysis would be conducted, it is important to reiterate that specific experimental data for this compound is not currently available in the scientific literature.

Structural and Mechanistic Insights into Enzyme Hippuryl Arg Bz Gly Arg Interactions

Biochemical Characterization of Enzymes that Hydrolyze Hippuryl-Arg (Bz-Gly-Arg)

The purification of enzymes that hydrolyze Hippuryl-Arg-Gly is a critical first step in their characterization. A common strategy involves a multi-step chromatographic process. For instance, a carboxypeptidase from human seminal plasma was purified using a two-step procedure involving gel filtration on Sephacryl S-300 followed by affinity chromatography on arginine-Sepharose. nih.gov This method resulted in a significant increase in activity, suggesting the removal of an endogenous inhibitor. nih.gov Similarly, a carboxypeptidase B-like enzyme from human placental microvilli was purified to homogeneity using ion-exchange and arginine-Sepharose affinity chromatography. nih.gov

The activity of these enzymes is typically assayed by monitoring the hydrolysis of this compound. A widely used method involves spectrophotometrically measuring the increase in absorbance at 254 nm, which corresponds to the release of hippuric acid. worthington-biochem.comsigmaaldrich.com This assay allows for the determination of kinetic parameters and the assessment of enzyme specificity. For example, the purified enzyme from human seminal plasma exhibited high specific activity with the ester substrate benzoyl-Gly-argininic acid and readily cleaved Bz-Gly-Arg. nih.gov

Enzymes from various sources have been shown to hydrolyze this compound, highlighting its broad utility in enzyme activity profiling. These include exopeptidases from Trogoderma granarium and carboxypeptidases from Pichia pastoris. scientificlabs.co.uksigmaaldrich.com The specificity of these enzymes can be compared by measuring their activity against different substrates. For example, porcine carboxypeptidase B hydrolyzes Hippuryl-Arg at a significantly higher rate than Hippuryl-Lys, indicating a preference for arginine at the C-terminus.

| Enzyme Source | Purification Method(s) | Activity Assay Principle | Key Findings |

| Human Seminal Plasma | Gel filtration, Affinity chromatography | Spectrophotometric (254 nm) | Removal of an inhibitor during purification; high specific activity with Bz-Gly-Arg. nih.gov |

| Human Placental Microvilli | Ion-exchange chromatography, Affinity chromatography | Spectrophotometric | Purified to homogeneity; cleaves C-terminal arginine from synthetic and biological peptides. nih.gov |

| Trogoderma granarium | Not specified | Not specified | Aminopeptidase from this source hydrolyzes Hippuryl-Arg. scientificlabs.co.uksigmaaldrich.com |

| Pichia pastoris | Not specified | Not specified | Carboxypeptidase from this source utilizes Hippuryl-Arg as a substrate. scientificlabs.co.uksigmaaldrich.com |

| Camel Pancreas | Anion-exchange, Cation-exchange, Affinity chromatography | Spectrophotometric (Bz-Gly-Arg) | Purified enzyme showed a pH optimum of 8.0 and was identified as carboxypeptidase B. researchgate.net |

The stability and activity of enzymes that hydrolyze this compound are influenced by environmental factors such as pH and temperature. Determining the optimal conditions is crucial for accurate kinetic studies and for understanding the enzyme's physiological role.

For carboxypeptidase B from starfish, the optimal pH and temperature for the hydrolysis of benzoyl-glycyl-L-arginine were found to be approximately 7.5 and 55°C, respectively. researchgate.netresearchgate.net This enzyme exhibited instability above 50°C and below pH 5.0. researchgate.netresearchgate.net Similarly, a carboxypeptidase from camel pancreas displayed an optimal pH of around 8.0 and an optimal temperature of 60°C when using Hippuryl-l-Arg as a substrate. researchgate.net This enzyme was also found to be unstable at temperatures above 50°C and at a pH below 5.0. researchgate.net

The presence of metal ions can also affect enzyme activity. The camel carboxypeptidase B was activated by Co2+ and Zn2+ but was inhibited by the metal chelator EDTA. researchgate.net This indicates that it is likely a metalloenzyme, a common feature among carboxypeptidases. doi.org

| Enzyme Source | Optimal pH | Optimal Temperature | Stability Notes |

| Starfish (Asterias amurensis) | ~7.5 | 55°C | Unstable above 50°C and below pH 5.0. researchgate.netresearchgate.net |

| Camel Pancreas | ~8.0 | 60°C | Unstable above 50°C and below pH 5.0. researchgate.net |

| Porphyromonas gingivalis RCP | 7.0 - 8.0 | Not Specified | Active between pH 6.0 and 10.0. nih.gov |

| Bacillus thermantarcticus M1 Protease | 7.0 | 70°C | Stable for 24 hours at 70°C in the presence of CaCl2. researchgate.net |

Molecular Basis of Catalytic Mechanisms for Peptide Hydrolysis

The hydrolysis of the peptide bond in this compound by carboxypeptidases involves a sophisticated catalytic mechanism. While the specific details can vary between different enzymes, a general model has been established, primarily through studies on well-characterized enzymes like carboxypeptidase A (CPA).

The catalytic mechanism of CPA is often described as a "promoted-water" or "general-base" mechanism. doi.orgresearchgate.net In this model, a water molecule, activated by a nearby glutamate (B1630785) residue (Glu-270 in CPA), acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond. doi.orgresearchgate.net This leads to the formation of a tetrahedral intermediate, which is stabilized by interactions with a zinc ion in the active site and the guanidinium (B1211019) group of an arginine residue (Arg-127 in CPA). nih.gov The subsequent collapse of this intermediate, facilitated by proton transfer from the glutamate residue, results in the cleavage of the peptide bond. doi.orgnih.gov

The binding of the substrate to the enzyme's active site is a critical prerequisite for catalysis. The C-terminal carboxylate group of the peptide substrate interacts with positively charged arginine residues in the enzyme's binding pocket, such as Arg-145 in CPA. libretexts.org The hydrophobic side chain of the C-terminal amino acid fits into a hydrophobic pocket, contributing to substrate specificity. libretexts.org

Structural Elucidation of Enzyme-Peptide Substrate Complexes

Understanding the three-dimensional structure of enzyme-substrate complexes is essential for a detailed comprehension of catalytic mechanisms and substrate specificity. X-ray crystallography and computational modeling have been instrumental in providing these insights.

While a crystal structure of an enzyme in complex with this compound itself may not be readily available, numerous X-ray crystallography studies of related enzyme-substrate and enzyme-inhibitor complexes have provided invaluable information. The crystal structure of bovine CPA complexed with a slowly hydrolyzed substrate, Gly-Tyr, revealed the key interactions in the active site. The C-terminal carboxylate of the substrate interacts with Arg-145, while the aromatic side chain of tyrosine is situated in the hydrophobic pocket. The carbonyl oxygen of the scissile peptide bond is coordinated to the active site zinc ion.

Studies on engineered human carboxypeptidase B (HCPB) have further illuminated the structural basis of substrate specificity. By mutating residues in the S1' specificity pocket, researchers were able to reverse the enzyme's polarity, enabling it to hydrolyze substrates with C-terminal acidic residues instead of basic ones. oup.com These studies underscore the importance of specific amino acid residues in determining which substrates will bind and be cleaved. oup.com

Computational modeling and molecular dynamics (MD) simulations complement experimental techniques by providing a dynamic view of enzyme-substrate interactions. These methods can be used to model the binding of this compound to an enzyme's active site and to simulate the entire catalytic process.

MD simulations of testis angiotensin-converting enzyme (ACE) in complex with a substrate, hippuryl-histidyl-leucine (B1329654), have provided a detailed picture of the hydrolytic process. acs.org These simulations support the promoted-water mechanism, where a glutamate residue acts as a general base to activate a water molecule for nucleophilic attack. acs.org Similar computational approaches have been applied to carboxypeptidase A, confirming the roles of key active site residues in substrate binding and catalysis. researchgate.net

These computational studies can also predict how mutations might affect enzyme activity and can be used to design novel enzymes with altered specificities. By simulating the interactions between different substrates and enzyme variants, researchers can gain insights that guide experimental work.

Research Applications and Future Directions

Design and Optimization of Enzyme Assays for High-Throughput Screening

The development of robust and efficient enzyme assays is paramount for high-throughput screening (HTS), a cornerstone of modern drug discovery. rsc.org Hippuryl-Arg-Gly and its derivatives have proven instrumental in the design of such assays, particularly for proteases.

Traditionally, the activity of enzymes like carboxypeptidases has been measured using substrates such as Hippuryl-L-arginine. allpeptide.com The cleavage of this substrate releases hippuric acid, which can be quantified. acs.org However, for HTS applications, more sensitive and rapid detection methods are often required. rsc.org This has led to the development of various assay formats, including spectrophotometric, fluorometric, and mass spectrometric methods. biorxiv.org

The design of experiments (DoE) approach has been highlighted as a powerful methodology to accelerate the optimization of enzyme assays, a process that can be time-consuming when using traditional one-factor-at-a-time methods. nih.gov This systematic approach allows for the detailed evaluation of multiple variables, leading to the rapid identification of optimal assay conditions. nih.gov For instance, factors such as buffer composition, enzyme and substrate concentrations, and reaction conditions can be efficiently optimized. nih.gov

While substrates like Hippuryl-L-arginine are effective, they may not always be ideal for use in complex biological samples like plasma due to the presence of interfering endogenous enzymes. researchgate.net This has spurred the development of more selective substrates to improve assay specificity. researchgate.net The continuous evolution of assay technologies, including the use of supramolecular chemosensors and various detection platforms, further enhances the utility of peptide substrates in HTS. rsc.orgnih.gov

Discovery and Characterization of Novel Protease Inhibitors

The identification and characterization of protease inhibitors are crucial for understanding their physiological roles and for developing new therapeutic agents. This compound and similar synthetic substrates are pivotal in this process, serving as tools to screen for and evaluate the potency of potential inhibitors.

The inhibitory activity of compounds is often determined by measuring their effect on the enzymatic hydrolysis of a specific substrate. For example, the ACE inhibitory activity of peptides can be assessed by measuring the reduction in the cleavage of a substrate like hippuryl-histidyl-leucine (B1329654) (HHL). tandfonline.comacs.org The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is a key parameter used to quantify inhibitor potency. acs.org

Researchers have successfully used these assays to discover novel ACE-inhibitory peptides from various natural sources, including bovine milk, Todarodes pacificus, and walnut meal. tandfonline.commdpi.comresearchgate.net For instance, two novel peptides, VLPVPQ and VAPFPE, were identified from bovine milk hydrolysate and showed significant ACE-inhibitory activity. tandfonline.com Similarly, peptides from bigeye tuna dark muscle demonstrated antihypertensive effects in spontaneously hypertensive rats. acs.org

Furthermore, these substrates are used to characterize the specificity and mechanism of action of known and newly discovered inhibitors. For example, studies on the digestive proteases of the weevil Aubeonymus mariaefranciscae utilized hippuryl-L-arginine to characterize carboxypeptidase B-like activity and assess its inhibition by various compounds. unirioja.es The data generated from such studies are critical for understanding the structure-activity relationships of inhibitors and for guiding the design of more potent and selective molecules.

Development of Engineered Enzymes with Altered Substrate Specificity

The ability to engineer enzymes with tailored substrate specificities has profound implications for biotechnology and therapeutic applications. This compound and its analogs serve as essential tools for evaluating the success of these engineering efforts.

Site-directed mutagenesis is a powerful technique used to modify the active site of an enzyme to alter its substrate preference. oup.com A notable example is the engineering of human pancreatic carboxypeptidase B (HCPB). By mutating residues within the S1' specificity pocket, researchers were able to reverse the enzyme's polarity, enabling it to hydrolyze substrates with C-terminal acidic residues like hippuryl-L-glutamic acid, a departure from its natural preference for basic residues. oup.com The activity of these engineered variants was assessed using hippuryl-based substrates, demonstrating a significant shift in specificity. oup.com

The development of such "reversed-polarity" mutants holds promise for applications like antibody-directed enzyme prodrug therapy (ADEPT) for cancer. oup.com Furthermore, understanding the structural basis of substrate specificity through these engineering studies can inform the design of enzymes with novel catalytic functions. researchgate.net The ability to quantitatively characterize the broad substrate profile of an active site provides a framework for modulating enzyme specificity through targeted mutations. researchgate.net

Contribution to Understanding Proteolytic Pathways in Biological Systems

Proteolytic pathways, involving a cascade of protease activities, are fundamental to numerous biological processes, from digestion to immunity. researchgate.net Synthetic substrates like this compound have been instrumental in dissecting these complex pathways by enabling the identification and characterization of specific protease activities within a biological system.

Studies on the digestive systems of various organisms have utilized hippuryl-L-arginine to probe for carboxypeptidase B-like activity. For instance, research on the weevil Aubeonymus mariaefranciscae and the fungus Pyricularia grisea employed this substrate to identify and characterize the proteases involved in their digestive processes. unirioja.escigb.edu.cu By combining the use of specific substrates with protease inhibitors, researchers can create a detailed profile of the proteolytic enzymes present. unirioja.es

This approach has also been applied to understand the proteolytic activities in insects like the face fly, Musca autumnalis, and the olive fruit fly, Bacterocera oleae. researchgate.netcdnsciencepub.com The identification of specific proteases, such as trypsin-like, chymotrypsin-like, and carboxypeptidase activities, provides insights into the digestive physiology of these organisms. unirioja.escdnsciencepub.com This knowledge can be crucial for developing targeted pest control strategies. unirioja.esresearchgate.net

Advancements in Synthetic Peptide Substrate Design

The continuous advancement in synthetic peptide substrate design is driven by the need for greater sensitivity, specificity, and versatility in enzyme assays. While traditional chromogenic substrates like this compound remain valuable, the field has seen significant innovation.

The core principle of a good substrate is its ability to be selectively cleaved by the target enzyme, producing a readily detectable signal. smolecule.com For instance, the hydrolysis of hippuryl-L-arginine by carboxypeptidase B releases hippuric acid, which can be monitored spectrophotometrically.

To enhance detection sensitivity, fluorescent substrates have been developed. These substrates often incorporate a fluorophore and a quencher, where cleavage by the enzyme results in a measurable increase in fluorescence. biorxiv.orgmedchemexpress.com Other modifications aim to improve substrate specificity. For example, replacing arginine with lysine (B10760008) in the hippuryl scaffold creates a substrate, Hippuryl-Lys, that is more selective for lysine-cleaving carboxypeptidases.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound studies?

- Methodological Answer :

- Feasible: Ensure access to integrin-expressing cell lines and biophysical instruments (SPR, CD).

- Novel: Investigate understudied applications (e.g., this compound in osteoclast inhibition vs. traditional angiogenesis studies).

- Ethical: Adhere to institutional guidelines for peptide synthesis waste disposal.

- Relevant: Align with emerging trends in ECM-targeted therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.